5-[(3-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione
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Overview
Description
5-[(3-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of a chlorophenyl group attached to a methylidene bridge, which is further connected to a methylimidazolidine-2,4-dione core. The compound’s unique structure imparts specific chemical and physical properties that make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione typically involves the condensation of 3-chlorobenzaldehyde with 3-methylimidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the methylidene bridge. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically purified using recrystallization or chromatography techniques to ensure high purity suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce chlorophenyl alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the chlorophenyl ring.
Scientific Research Applications
5-[(3-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s chlorophenyl group can interact with cellular proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione
- N’-[(E)-(3-Chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
5-[(3-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione is unique due to its specific structural features, such as the presence of a chlorophenyl group and a methylidene bridge. These features impart distinct chemical and physical properties, making the compound valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, highlighting its potential for unique applications in scientific research and industry.
Properties
CAS No. |
88568-77-8 |
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Molecular Formula |
C11H9ClN2O2 |
Molecular Weight |
236.65 g/mol |
IUPAC Name |
5-[(3-chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-10(15)9(13-11(14)16)6-7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,16) |
InChI Key |
SGRKUPLGZPAGQO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=CC=C2)Cl)NC1=O |
Origin of Product |
United States |
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